molecular formula C11H15NO4 B1523171 [3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine CAS No. 1019624-92-0

[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine

Cat. No.: B1523171
CAS No.: 1019624-92-0
M. Wt: 225.24 g/mol
InChI Key: JPQLPXOYMBEORG-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yloxy)-2-hydroxypropylamine is a secondary amine featuring a 2-hydroxypropyl backbone linked to a methyl group and a 1,3-benzodioxole moiety via an ether bond.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12-5-8(13)6-14-9-2-3-10-11(4-9)16-7-15-10/h2-4,8,12-13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQLPXOYMBEORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine typically involves:

  • Starting from 1,3-benzodioxole derivatives, often 1,3-benzodioxol-5-ol or related precursors.
  • Formation of the ether bond between the benzodioxole ring and a 2-hydroxypropyl moiety.
  • Introduction of the methylamine group on the propyl chain, often via reductive amination or nucleophilic substitution.

Preparation of the Benzodioxole Ether Intermediate

The key intermediate is the 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl moiety. This is commonly prepared by:

  • Nucleophilic substitution reaction where 1,3-benzodioxol-5-ol acts as the nucleophile reacting with an epoxide or halohydrin derivative of hydroxypropyl.
  • For example, epichlorohydrin or glycidol derivatives can be used as electrophiles to introduce the hydroxypropyl chain via ring-opening or substitution.

This step is crucial to ensure regioselectivity and retention of the hydroxy group on the propyl chain.

Introduction of the Methylamine Group

The methylamine functionality on the propyl chain can be installed by:

  • Reductive amination of the hydroxypropyl intermediate with formaldehyde and methylamine or methylamine derivatives in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
  • Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halide) on the propyl chain with methylamine can be employed.

This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Representative Preparation Procedure (Literature-Based)

While specific detailed procedures for this exact compound are limited in open literature, analogous compounds with benzodioxole moieties and hydroxypropylamine side chains have been prepared as follows:

Step Reagents & Conditions Outcome
1. Ether formation 1,3-benzodioxol-5-ol + epichlorohydrin, base (e.g., K2CO3), solvent (e.g., acetone), reflux Formation of 3-(2H-1,3-benzodioxol-5-yloxy)-1-chloropropanol intermediate
2. Amination Intermediate + methylamine (aqueous or in solvent), base, room temperature or mild heating Substitution of chloride by methylamine yielding 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine
3. Purification Extraction, drying over anhydrous sodium sulfate, purification by column chromatography or crystallization Pure target compound

This approach is supported by general synthetic methodologies for benzodioxole ethers and hydroxypropyl amines seen in patent literature and chemical synthesis reviews.

Alternative Synthetic Routes

  • Reductive amination approach: Starting from the hydroxy aldehyde derivative of the benzodioxole hydroxypropyl intermediate, reacting with methylamine and reducing agent (NaBH3CN or similar) to directly form the methylamine side chain.
  • Catalytic hydrogenation: Use of chiral or achiral catalysts for enantioselective hydrogenation of imines or enamines derived from the benzodioxole hydroxypropyl intermediates to yield chiral amines.

Solvent and Reaction Conditions

  • Solvents such as methanol, ethanol, isopropanol, or dichloromethane are commonly used depending on the step and reagent solubility.
  • Bases like potassium carbonate or sodium hydroxide facilitate ether formation and nucleophilic substitution.
  • Temperature control is critical: reflux conditions for ether formation, mild heating or room temperature for amination steps.

Data Table: Summary of Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Ether formation 1,3-benzodioxol-5-ol + epichlorohydrin + K2CO3 Acetone, MeOH Reflux (60-80°C) 70-85 Base-mediated nucleophilic substitution
Amination (nucleophilic) Intermediate + methylamine Methanol, EtOH RT to 50°C 60-80 Substitution of halide by methylamine
Reductive amination (alt.) Hydroxy aldehyde + methylamine + NaBH3CN MeOH, EtOH RT 65-90 Mild reducing conditions
Purification Extraction, drying, chromatography DCM, Hexane Ambient - Standard purification techniques

Research Findings and Considerations

  • The presence of the benzodioxole moiety requires mild reaction conditions to avoid ring opening or degradation.
  • Selectivity in ether formation is critical to avoid poly-substitution or polymerization.
  • Reductive amination offers a cleaner route to the methylamine functionality with fewer side products compared to direct substitution.
  • Enantioselective synthesis methods using chiral catalysts have been reported for related amines, offering potential for optically active derivatives.
  • Stability and solubility of intermediates influence choice of solvent and purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to a methylene group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include 3-(2H-1,3-benzodioxol-5-yloxy)-2-oxopropyl(methyl)amine or 3-(2H-1,3-benzodioxol-5-yloxy)-2-carboxypropyl(methyl)amine.

    Reduction: The major product could be 3-(2H-1,3-benzodioxol-5-yloxy)-2-methylpropyl(methyl)amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery, especially for targeting neurological or cardiovascular conditions.

Medicine

In medicinal chemistry, derivatives of this compound might exhibit therapeutic properties such as anti-inflammatory, analgesic, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.

Industry

In the materials science industry, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine could be used in the development of polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Paroxetine (SSRI)

Structure : (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride .
Key Differences :

  • Amine Group : Paroxetine contains a piperidine ring (cyclic secondary amine), whereas the target compound has a linear methylamine group.
  • Substituents : Paroxetine includes a 4-fluorophenyl group on the piperidine ring, enhancing SSRI activity via hydrophobic interactions with serotonin transporters (SERT). The target compound lacks this fluorophenyl moiety.
    Pharmacological Impact :
  • Paroxetine’s piperidine ring and fluorophenyl group contribute to its high SERT affinity (IC₅₀ ~0.1 nM). The linear methylamine in the target compound likely reduces steric hindrance but may decrease receptor selectivity .

Osemozotan (5-HT₁A Antagonist)

Structure : [3-(2H-1,3-Benzodioxol-5-yloxy)propyl][(2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl]amine hydrochloride .
Key Differences :

  • Backbone Chain : Osemozotan has a longer propyl chain vs. the target compound’s 2-hydroxypropyl group.
  • Aromatic Systems : Osemozotan includes a second benzodioxin ring, enhancing lipophilicity and 5-HT₁A receptor binding.
    Pharmacological Impact :
  • The extended chain and benzodioxin group in osemozotan improve CNS penetration and receptor specificity, whereas the target compound’s hydroxyl group may limit blood-brain barrier permeability .

β-Adrenoreceptor Blockers (e.g., Compounds 5a–o in )

Structure: [[3-(Alkylamine)-2-hydroxypropyl]oximino]pyridines . Key Differences:

  • Aromatic Systems : These β-blockers feature pyridine or substituted phenyl rings instead of benzodioxole.
  • Oximino Group: Introduces a polarizable moiety absent in the target compound. Pharmacological Impact:
  • Pyridine’s electron-withdrawing nature reduces β-blocking potency compared to benzodioxole’s electron-rich system. The target compound’s hydroxyl group may enhance hydrogen bonding to adrenergic receptors, but its methylamine likely diminishes activity vs. bulkier amines .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA Analog)

Structure : Includes a benzodioxolyl-propylidene hydroxylamine group .
Key Differences :

  • Functional Groups : The MDA analog contains an oxime (N–O) group, whereas the target compound has a secondary amine and hydroxyl group.
    Pharmacological Impact :
  • Oximes are prone to hydrolysis, reducing metabolic stability. The target compound’s hydroxyl and methylamine groups may improve solubility but could increase susceptibility to hepatic oxidation .

Structural and Pharmacokinetic Data Table

Compound Molecular Weight Key Functional Groups Pharmacological Class Key Differences vs. Target Compound
[Target Compound] ~253.3 g/mol Benzodioxole, 2-hydroxypropyl, methylamine Potential CNS modulator Baseline for comparison
Paroxetine 374.8 g/mol Benzodioxole, piperidine, fluorophenyl SSRI Cyclic amine, fluorophenyl enhances SERT binding
Osemozotan 444.9 g/mol Benzodioxole, benzodioxin, propylamine 5-HT₁A antagonist Extended chain, second benzodioxin ring
β-Blocker 5d () ~300 g/mol Pyridine, oximino, hydroxypropylamine β-Adrenoreceptor blocker Pyridine reduces potency vs. benzodioxole
MDA Analog () 237.2 g/mol Benzodioxole, propylidene hydroxylamine Psychoactive analog Oxime group lowers metabolic stability

Key Research Findings

  • Electronic Effects : Benzodioxole’s electron-donating properties enhance binding to aromatic-rich receptors (e.g., SERT, 5-HT₁A) compared to pyridine or phenyl groups .
  • Steric and Stereochemical Factors : Cyclic amines (e.g., piperidine in paroxetine) improve receptor selectivity but reduce synthetic accessibility. The target compound’s linear structure may favor metabolic clearance .
  • Metabolism : Hydroxyl groups in the target compound and osemozotan increase solubility but may lead to glucuronidation. Methylamine’s simplicity could reduce CYP450 interactions vs. bulkier amines .

Biological Activity

3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO₄
  • CAS Number : 43188080

This structure features a benzodioxole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine can be attributed to several mechanisms:

  • Tyrosinase Inhibition : Preliminary studies suggest that this compound may inhibit tyrosinase activity, which is crucial for melanin production. This could have implications for treating hyperpigmentation disorders .
  • Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties that may protect cells from oxidative stress. This property is beneficial in preventing various diseases linked to oxidative damage .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes like α-amylase, which is relevant for managing diabetes by regulating carbohydrate metabolism .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine:

Biological Activity Effect Observed IC50 Value (µM) Reference
Tyrosinase InhibitionSignificant1.12 (analog 3)
Antioxidant ActivityStrong efficacyNot specified
α-Amylase InhibitionPotent0.68 (compound IIc)

Case Study 1: Tyrosinase Inhibition

In a study involving B16F10 melanoma cells, analogs of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine were tested for their ability to inhibit tyrosinase activity. The results indicated that certain analogs significantly reduced tyrosinase activity in a concentration-dependent manner, suggesting potential applications in treating skin hyperpigmentation .

Case Study 2: Antidiabetic Properties

Another study evaluated the antidiabetic potential of benzodioxole derivatives similar to 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine. These compounds demonstrated significant inhibition of α-amylase with minimal cytotoxicity towards normal cells, indicating their safety and efficacy as therapeutic agents for managing diabetes .

Q & A

Q. What are the optimal synthetic routes for 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine, considering its benzodioxole and hydroxyl-amine functional groups?

  • Methodological Answer : The synthesis can be approached via nucleophilic substitution or reductive amination. For example:
  • Step 1 : React 1,3-benzodioxol-5-ol with epichlorohydrin to form the epoxide intermediate.
  • Step 2 : Open the epoxide with methylamine under basic conditions (e.g., NaHCO₃) to yield the 2-hydroxypropylamine backbone.
  • Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm structure using NMR and HRMS.
  • Key Considerations : Control reaction temperature (<40°C) to prevent epoxide polymerization. The benzodioxole moiety requires anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify the benzodioxole protons (δ 6.6–6.8 ppm, aromatic), hydroxyl group (δ 2.5–3.5 ppm, broad), and methylamine (δ 2.2–2.4 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 254.1052 (calculated for C₁₁H₁₅NO₄).
  • HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>95%).
  • FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and ether (1250 cm⁻¹) stretches.
    Cross-reference with PubChem data for analogous benzodioxole-containing amines .

Advanced Research Questions

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., serotonin transporters) given structural similarities to SSRIs like paroxetine?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radiolabeled [³H]paroxetine in competitive binding studies with HEK-293 cells expressing human serotonin transporters (SERT).
  • Dose-Response Curves : Calculate IC₅₀ values and compare with known SSRIs.
  • Molecular Dynamics Simulations : Model the compound’s docking to SERT, focusing on the benzodioxole’s π-π interactions with Phe341 and Tyr95 residues.
  • Negative Controls : Include sertraline (SER) and fluoxetine (FLX) to validate assay sensitivity .

Q. How to resolve contradictions in pharmacokinetic data between in vitro metabolic stability and in vivo bioavailability?

  • Methodological Answer :
  • In Vitro Liver Microsome Assays : Incubate with human CYP450 isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolites (e.g., hydroxylation at the benzodioxole ring).
  • In Vivo Studies (Rodents) : Administer orally (10 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Use LC-MS/MS to quantify parent compound and metabolites.
  • Data Reconciliation : Poor oral bioavailability may stem from first-pass metabolism or P-glycoprotein efflux. Test co-administration with cyclosporine (P-gp inhibitor) .

Q. What are the environmental persistence and ecotoxicological effects of this compound, given its structural similarity to bioaccumulative antidepressants?

  • Methodological Answer :
  • Environmental Fate Studies :
  • Hydrolysis : Test stability at pH 4–9 (25°C, 7 days). Benzodioxole derivatives are typically resistant to hydrolysis .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
  • Ecotoxicology :
  • Aquatic Toxicity : Use Daphnia magna (48-h LC₅₀) and algae (Pseudokirchneriella subcapitata, 72-h growth inhibition).
  • Bioaccumulation : Measure logP (octanol-water partition coefficient); values >3.0 indicate high bioaccumulation potential.
  • Field Data Correlation : Compare with environmental detections of sertraline (up to 1 µg/L in effluents) .

Q. How does structural modification (e.g., varying substituents on the benzodioxole or amine groups) affect pharmacological activity and selectivity?

  • Methodological Answer :
  • SAR Studies :
  • Benzodioxole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability.
  • Amine Modifications : Replace methylamine with cyclopropylamine to reduce off-target adrenergic activity.
  • Screening : Test analogs in radioligand binding assays (SERT, NET, DAT) to assess selectivity.
  • Computational Modeling : Use QSAR to predict binding affinity changes based on substituent Hammett constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine

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